molecular formula C18H17N3O4S2 B2944151 N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide CAS No. 886917-17-5

N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide

Cat. No.: B2944151
CAS No.: 886917-17-5
M. Wt: 403.47
InChI Key: BZZKUXKFDKDONN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a synthetic benzothiazole derivative of high interest in pharmaceutical and oncological research. Benzothiazole scaffolds are recognized for their diverse biological activities and have been extensively investigated as potent inhibitors of critical cellular targets. Recent studies on closely related N-(2-acetamidobenzo[d]thiazol-6-yl) derivatives have demonstrated significant potential as BCR-ABL1 kinase inhibitors, showing promising anti-tumor effects in cellular models and powerful synergistic activity when combined with other therapeutic agents . The core benzothiazole structure is known to interact with enzyme targets through key hydrogen bonds, while hydrophobic moieties contribute to binding affinity and selectivity . This compound is provided exclusively for research purposes in biochemistry and drug discovery. It is intended for in vitro applications only and is not classified as a drug. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c1-3-27(24,25)14-6-4-5-12(9-14)17(23)21-18-20-15-8-7-13(19-11(2)22)10-16(15)26-18/h4-10H,3H2,1-2H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZKUXKFDKDONN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

The compound's molecular formula is C22H20N6O4S2C_{22}H_{20}N_{6}O_{4}S_{2}, with a molecular weight of 496.6 g/mol. It features a complex structure that includes both a benzothiazole moiety and an ethylsulfonyl group, contributing to its biological properties.

2.1 Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of key enzymes involved in neurodegenerative diseases:

  • Acetylcholinesterase (AChE) : AChE inhibitors are crucial in the treatment of Alzheimer's disease. The compound has shown promising inhibitory activity against AChE with an IC50 value comparable to established inhibitors like donepezil .
  • β-secretase (BACE1) : Inhibiting BACE1 is another strategy for reducing amyloid-beta peptide accumulation in Alzheimer's pathology. The compound exhibits dual inhibition, making it a candidate for combination therapies .

2.2 Antitumor Activity

The compound has also been evaluated for its antitumor properties against various cancer cell lines:

Cell LineIC50 (µM)
MCF-73.5
MDA-MB-2314.0
K5625.0
A5496.0

These results suggest that this compound may possess significant anti-proliferative effects against breast and lung cancer cells .

3.1 Study on Cholinesterase Inhibition

In a study focusing on the design and synthesis of benzamide derivatives, the compound was tested alongside various analogs for their AChE and BACE1 inhibitory activities. The results indicated that while none surpassed the efficacy of donepezil, they offered valuable insights into structure-activity relationships (SAR) that could guide future drug design .

3.2 Antitumor Evaluation

Another investigation assessed the anti-proliferative activity of several N-substituted benzamides, including our compound of interest, using the MTT assay across multiple cancer cell lines. The findings revealed that certain derivatives exhibited similar or enhanced activity compared to existing treatments, indicating the potential for further development .

4. Conclusion

This compound presents a compelling profile as both an AChE and BACE1 inhibitor, along with notable antitumor activity against various cancer cell lines. Ongoing research into its mechanism of action and optimization for enhanced potency will be critical in determining its viability as a therapeutic agent in neurodegenerative diseases and cancer treatment.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzothiazole Ring

6-Nitro vs. 6-Acetamido Derivatives
  • N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) :
    • Exhibits potent VEGFR-2 inhibition (IC₅₀ = 0.28 µM) due to nitro group’s electron-withdrawing effects, enhancing binding to kinase active sites .
    • Comparison : The acetamido group in the target compound may reduce reactivity compared to nitro but improve metabolic stability and solubility.
6-Amino vs. 6-Acetamido Derivatives
  • N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (ABTB): Used as a corrosion inhibitor; the amino group facilitates adsorption onto metal surfaces via lone-pair interactions . Comparison: The acetamido group in the target compound likely reduces basicity, shifting applications from corrosion inhibition to pharmaceutical uses.
Trifluoromethyl Derivatives
  • N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide: Patent-listed for kinase inhibition; the CF₃ group enhances lipophilicity and membrane permeability .

Variations in the Benzamide Moiety

Ethylsulfonyl vs. Methoxy or Halogen Substituents
  • 4-Fluoro-N-methyl-N-(4-(3-trifluoromethylphenyl)thiazol-2-yl)benzamide (6d): Fluorine substitution improves metabolic stability and bioavailability (yield: 77%, m/z: 381) .
Carbamothioyl vs. Acetamide Linkers
  • N-(1,3-Benzothiazol-2-ylcarbamothioyl)-4-substituted benzamides :
    • Carbamothioyl derivatives show broad bioactivity (e.g., protease inhibition) due to sulfur’s nucleophilicity .
    • Comparison : The acetamide linker in the target compound may reduce toxicity compared to carbamothioyl groups.

Spectral Characterization

  • FT-IR Peaks: Target Compound: Expected peaks at ~3300 cm⁻¹ (amide N-H), ~1650 cm⁻¹ (C=O), and ~1350 cm⁻¹ (S=O) . 6-Amino Analog (ABTB): Shows peaks at 3399 cm⁻¹ (amine) and 3298 cm⁻¹ (amide), confirming functional group differences .
  • ¹H NMR : Ethylsulfonyl protons (δ 1.2–1.5 ppm for CH₃, δ 3.5–4.0 ppm for SO₂CH₂) distinguish it from methoxy or halogenated analogs .

Anticancer Activity

  • VEGFR-2 Inhibition : Nitro-substituted analogs show IC₅₀ values <1 µM, while acetamido derivatives may exhibit moderated potency but improved pharmacokinetics .
  • Apoptosis Induction : Benzothiazoles with sulfonyl groups (e.g., ethylsulfonyl) could enhance caspase activation via reactive oxygen species modulation.

Pharmacokinetic Predictions

  • Ethylsulfonyl Group : Likely improves aqueous solubility (logP reduction) compared to lipophilic trifluoromethyl or methoxy groups .
  • Bioavailability : Predicted to exceed nitro derivatives due to reduced first-pass metabolism of acetamido vs. nitro groups.

Data Tables

Table 2: Spectral Comparison of Key Functional Groups

Compound FT-IR Peaks (cm⁻¹) ¹H NMR (δ, ppm)
Target Compound ~3300 (N-H), ~1650 (C=O), ~1350 (S=O) 1.2–1.5 (CH₃), 3.5–4.0 (SO₂CH₂)
ABTB 3399 (NH₂), 3298 (CONH) 7.2–8.2 (Ar-H), 2.5 (CH₃)
4-Fluoro-6d 3321 (CH₃), 1710 (C=O) 7.47–8.36 (Ar-H), 3.60 (CH₃)

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